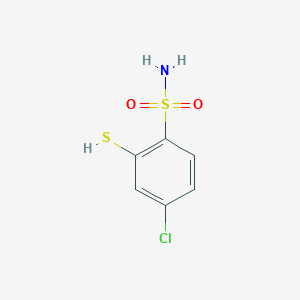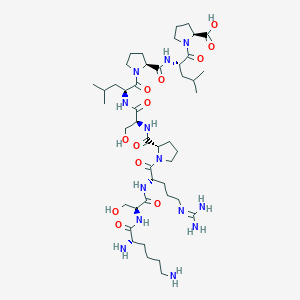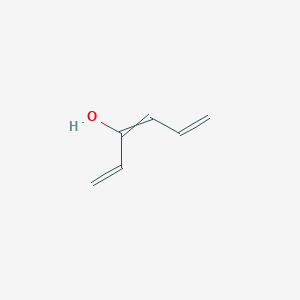
4-Chloro-2-sulfanylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-sulfanylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both a sulfonamide group and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate sulfonyl isothiocyanate, which then reacts with water to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or sodium alkoxide.
Major Products Formed
Oxidation: Formation of 4-chloro-2-sulfonylbenzenesulfonic acid.
Reduction: Formation of 4-chloro-2-sulfanylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-sulfanylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide and thiol groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of protein function .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the thiol group, making it less versatile in chemical reactions.
2-Sulfanylbenzenesulfonamide:
4-Chloro-2-sulfanylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness
4-Chloro-2-sulfanylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
732301-41-6 |
|---|---|
Fórmula molecular |
C6H6ClNO2S2 |
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
4-chloro-2-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO2S2/c7-4-1-2-6(5(11)3-4)12(8,9)10/h1-3,11H,(H2,8,9,10) |
Clave InChI |
IXNQEXBCTPKTPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
